endo-2-Chlorobornane
Description
Significance of Bornane and Norbornane (B1196662) Frameworks in Mechanistic and Synthetic Studies
The bornane and norbornane skeletons are archetypal bridged bicyclic systems that have had a profound impact on the field of organic chemistry. Norbornane, or bicyclo[2.2.1]heptane, is a simple bridged hydrocarbon, while bornane is a derivative with three methyl groups (1,7,7-trimethylbicyclo[2.2.1]heptane). goong.comwikipedia.org Their rigid, cage-like structures lock the cyclohexane (B81311) ring into a "boat" conformation, which significantly limits their conformational flexibility. libretexts.org This rigidity makes them exceptional models for investigating reaction mechanisms and stereochemistry, as it removes the complexities of conformational equilibria, such as ring flips, that are present in simpler cycloalkanes.
The unique and well-defined three-dimensional structure of these frameworks allows chemists to study the precise spatial relationships between functional groups and their influence on reactivity. goong.com They have been instrumental in understanding fundamental concepts such as carbocation stability, steric effects, and neighboring group participation. Furthermore, their derivatives are important intermediates and building blocks in the synthesis of more complex molecules, including natural products and materials. ontosight.aisci-hub.se
Overview of Halogenated Bicyclic Systems: Structural and Reactivity Context
Introducing a halogen atom onto a bicyclic framework, such as in endo-2-Chlorobornane, creates a versatile functional group and a focal point for reactivity. acs.org Organic halides are common precursors for a multitude of organic transformations. acs.org The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows halogenated bicyclic systems to undergo substitution and elimination reactions, providing pathways to a variety of other compounds.
A key structural feature of substituted bicyclic systems is the stereochemical distinction between exo and endo positions. ontosight.ai In the norbornane framework, substituents on the same side as the one-carbon bridge are termed endo, while those on the opposite side are exo. This stereochemical difference has profound consequences for reactivity. The steric environment of an endo substituent is significantly more hindered than that of an exo substituent. This difference can lead to dramatic variations in reaction rates and product distributions, a phenomenon frequently exploited in mechanistic and synthetic studies.
Historical Perspectives on Bornyl Chloride Chemistry in Physical Organic Research
The study of bornyl chlorides was pivotal in the historical development of physical organic chemistry, particularly in establishing the concept of carbocation intermediates. In the early 20th century, chemists were puzzled by a class of molecular rearrangements characterized by changes in the carbon skeleton. illinois.edu A key example was the rearrangement of camphene (B42988) hydrochloride to isobornyl chloride. nih.gov
Groundbreaking kinetic studies by Hans Meerwein in the 1920s on this Wagner-Meerwein rearrangement provided some of the first compelling evidence for the existence of fleeting, positively charged organic intermediates. nih.goviupac.org Meerwein proposed that the reaction proceeded through a cationic intermediate, a revolutionary idea at a time when ionic species were thought to be confined to inorganic chemistry. iupac.orgresearchgate.net This work, and subsequent research on related systems like the solvolysis of norbornyl derivatives, sparked decades of investigation and debate, solidifying the carbocation as a central concept in understanding organic reaction mechanisms. illinois.eduillinois.edu
Chemical and Physical Data
The specific properties of this compound are detailed below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 464-41-5 | dycnchem.com |
| Molecular Formula | C10H17Cl | dycnchem.comemolecules.com |
| Molecular Weight | 172.69 g/mol | emolecules.com |
| Boiling Point | 207-208 °C | |
| Density | ~1.02 g/cm³ | dycnchem.comchemblink.com |
| Synonyms | Bornyl Chloride, 2-chlorobornane | |
Spectroscopic Characterization
The elucidation of the precise structure and stereochemistry of halogenated bornanes relies heavily on modern spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in combination to confirm the identity and purity of these compounds. researchgate.netresearchgate.net Specific features in the NMR spectrum, such as chemical shifts and spin-spin coupling constants, are particularly powerful for distinguishing between endo and exo isomers and confirming the connectivity of the bicyclic framework. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-13-4, 464-41-5 | |
| Record name | NSC243650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endo-2-chlorobornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Endo 2 Chlorobornane and Its Enantiomers
Direct Hydrochlorination of Pinene Derivatives
The direct addition of hydrogen chloride (HCl) to pinenes represents a foundational method for the preparation of endo-2-chlorobornane. This reaction proceeds through a cationic mechanism involving Wagner-Meerwein rearrangements, leading to the formation of the bornane skeleton. researchgate.netmsu.edu
Ionic Addition of Hydrogen Chloride to (1S)-α-Pinene: Stereochemical Outcomes
The reaction of gaseous HCl with (1S)-α-pinene leads to the formation of a crystalline product, historically termed "artificial camphor (B46023)," which is now identified as bornyl chloride. msu.edu Under specific conditions, an unstable intermediate, pinene hydrochloride, can be isolated, but it readily isomerizes to the more stable bornyl chloride. msu.edu
The ionic addition of hydrogen chloride to (1S)-α-pinene results in a mixture where (1S)-2-endo-chlorobornane is the predominant product. researchgate.net Research has shown that this reaction can yield a mixture of (1S)-2-endo-chlorobornane and 2-endo-chlorofenchane in an approximate 10:1 ratio. researchgate.netnilu.com Importantly, the crude product retains optical activity, indicating that the enantiomeric purity is largely preserved during the reaction. researchgate.netresearchgate.net This preservation of stereochemistry is a crucial aspect for the synthesis of specific enantiomers. researchgate.net
The stereochemical outcome is influenced by the initial carbocation formation upon protonation of the α-pinene double bond. The subsequent rearrangement and chloride attack dictate the final endo-conformation of the chlorine atom.
Regioselectivity and Diastereoselectivity in Preparation
The hydrochlorination of α-pinene is characterized by a notable degree of regioselectivity and diastereoselectivity. The reaction favors the formation of the 2-chloro-substituted bornane skeleton over other possible isomers. msu.edu The preference for the endo-diastereomer, this compound, is a consistent outcome of this reaction. researchgate.net
This selectivity arises from the inherent steric and electronic properties of the intermediate carbocations formed during the Wagner-Meerwein rearrangement. msu.edu The attack of the chloride ion occurs preferentially from the endo face of the bornyl cation, leading to the observed diastereoselectivity.
Influence of Reaction Conditions on Isomeric Ratios
While the formation of this compound is favored, the ratio of isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts or additives. For instance, milder conditions may allow for the isolation of the less stable pinene hydrochloride. msu.edu
In other chemical systems, it has been observed that factors like the solvent, pH, and light can affect isomeric ratios. mdpi.com For example, in the isomerization of 3-benzylidene oxindoles, the isomeric ratio was found to be solvent-dependent. mdpi.com Similarly, temperature has been shown to affect the threo/erythro ratio in the acid-catalyzed cleavage of lignin (B12514952) model compounds. cnr.it While direct studies on the influence of all these parameters on this compound synthesis are not extensively detailed in the provided context, it is a general principle in stereoselective synthesis that reaction conditions play a critical role in determining the product distribution.
Alternative Preparative Routes to this compound
Besides the direct hydrochlorination of α-pinene, alternative routes to this compound exist. One such method involves the hydrochlorination of camphene (B42988). The addition of HCl to camphene initially forms an unstable camphene hydrochloride, which then rapidly isomerizes to isobornyl chloride (exo-2-chlorobornane). msu.edu While this primarily yields the exo isomer, it represents an alternative pathway to the chlorobornane skeleton.
Another potential precursor is β-pinene. Cationic copolymerization of isobutene and β-pinene has been demonstrated, indicating the reactivity of β-pinene towards cationic intermediates. mdpi.com Although not explicitly detailed as a direct route to this compound in the provided information, the isomerization of β-pinene to α-pinene is a known process, which could then be followed by hydrochlorination. orgsyn.org
Furthermore, the synthesis can be part of a larger process for producing polychlorinated terpenes, where the initial hydrochlorination of α-pinene is a key step. researchgate.netnilu.com
Enantioselective Synthesis and Isolation of this compound
The enantioselective synthesis of this compound is intrinsically linked to the use of optically active starting materials, primarily enantiomerically pure α-pinene. researchgate.netresearchgate.net The preservation of enantiomeric purity during the hydrochlorination process is a key finding that enables the production of enantiomerically enriched chlorobornanes. researchgate.net
Research has confirmed the enantiomeric purity of products derived from the hydrochlorination of optically active α-pinene through various analytical methods, including chiral gas chromatography/electron capture detection (GC/ECD) and X-ray crystallography. researchgate.net These studies found no evidence of racemization during the reaction. researchgate.net
The isolation of pure enantiomers often involves chromatographic techniques. For instance, mixtures of chlorinated terpenes produced from (1S)-2-endo-chlorobornane have been successfully separated using silica-gel column chromatography to isolate individual enantiomerically pure congeners. researchgate.netnilu.com
The ability to synthesize and isolate enantiomerically pure this compound is significant for the study of chiral pollutants like toxaphene (B166800), as the biological activity and environmental fate of different enantiomers can vary. capes.gov.br
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagent | Major Product(s) | Isomeric Ratio (approx.) | Key Findings | Reference(s) |
| (1S)-α-Pinene | Hydrogen Chloride (HCl) | (1S)-2-endo-chlorobornane, 2-endo-chlorofenchane | 10:1 | Enantiomeric purity is largely retained. | researchgate.net, nilu.com |
| α-Pinene | Hydrogen Chloride (HCl) | Bornyl chloride (this compound) | - | Proceeds via a Wagner-Meerwein rearrangement. | msu.edu |
| Camphene | Hydrogen Chloride (HCl) | Isobornyl chloride (exo-2-chlorobornane) | - | Involves isomerization of an unstable intermediate. | msu.edu |
Mechanistic Investigations of Reactions Involving Endo 2 Chlorobornane
Solvolysis Studies and Anchimeric Assistance
The study of the solvolysis of bicyclic systems like bornyl chlorides provides deep insights into the role of molecular structure in reaction kinetics and mechanisms. The rigid cage-like framework of the bornane system allows for a precise geometric relationship between reacting centers and potential participating groups, making it an ideal substrate for investigating neighboring group effects.
A foundational aspect of understanding the reactivity of substituted bornanes is the comparison of the solvolysis rates of its stereoisomers. While endo-2-chlorobornane (often referred to simply as bornyl chloride) and its exo isomer (isobornyl chloride) are the primary compounds of interest, much of the seminal kinetic work was performed on the analogous 2-norbornyl system with better leaving groups like tosylate and brosylate, which provides a clear and established model for the behavior of the chlorides. msu.edu
Studies on the acetolysis (solvolysis in acetic acid) of 2-norbornyl derivatives revealed a dramatic difference in reaction rates between the exo and endo isomers. The exo-norbornyl brosylate was found to react 350 times faster than its endo counterpart. This significant rate enhancement for the exo isomer is a hallmark of this system. The rate difference becomes even more pronounced in more ionizing solvents. For example, the solvolysis rate constant ratios (kexo/kendo) for 2-norbornyl tosylates were found to be 281 in acetic acid, 1122 in trifluoroacetic acid, and 1694 in formic acid. This substantial difference in rates points to a mechanistic difference in the ionization step for the two isomers. The solvolysis of both the endo and exo isomers typically yields exclusively the exo product, suggesting they proceed through a common intermediate. ias.ac.in
| Leaving Group | Solvent | Rate Ratio (kexo/kendo) | Reference |
|---|---|---|---|
| Brosylate | Acetic Acid | 350 | |
| Tosylate | Acetic Acid | 281 | |
| Formic Acid | 1694 | ||
| Trifluoroacetic Acid | 1122 |
The vast difference in solvolysis rates between the exo and endo isomers is rationalized by the concept of anchimeric assistance, or neighboring group participation (NGP). datapdf.com In the case of the exo isomer, the sigma (σ) bond between carbons 1 and 6 (C1-C6) is positioned anti-periplanar to the leaving group at C2. msu.edu This geometry is ideal for the σ-electrons of the C1-C6 bond to participate in the departure of the leaving group. msu.edu This intramolecular assistance stabilizes the developing positive charge at the transition state, lowering the activation energy and dramatically accelerating the rate of ionization. wikipedia.orgias.ac.in This participation leads to the formation of a bridged, charge-delocalized intermediate. msu.edu
Conversely, for the this compound, the C1-C6 σ-bond is not correctly positioned to provide backside assistance to the ionization of the chlorine atom. Therefore, the solvolysis of the endo isomer proceeds without this anchimeric assistance, resulting in a significantly slower reaction rate that is more comparable to that of simple secondary alkyl halides like cyclohexyl chloride. msu.edu The ionization of the endo isomer is believed to initially form a classical secondary carbocation, which then rapidly rearranges to the more stable, bridged intermediate that is formed directly from the exo isomer. msu.edu
Comparative Solvolysis Kinetics of endo- and exo-Bornyl Chlorides
Carbocation Intermediates in Bornane Systems
The nature of the carbocation intermediate formed during the solvolysis of bornyl and norbornyl systems has been one of the most intensely studied and debated topics in physical organic chemistry.
The 2-bornyl cation is a trimethyl-substituted derivative of the 2-norbornyl cation. msu.edu The fundamental principles and controversies surrounding the structure and reactivity of the 2-norbornyl cation are directly applicable to the bornyl system. wikipedia.orgcdnsciencepub.com The 2-norbornyl cation is the archetypal example used to explain the high exo/endo solvolysis rate ratios and the stereospecific formation of exo products from both isomers. wikipedia.org These observations led to the proposal that a symmetrical, bridged carbocation intermediate is involved. msu.edu This intermediate, being symmetrical, can be attacked by a nucleophile from the exo face at either C1 or C2, leading to a racemic mixture of the exo product. The bornyl system, with its methyl groups at C1 and C7, exhibits analogous behavior, though the rearrangements can be more complex. msu.educdnsciencepub.com
The debate over the structure of the 2-norbornyl cation centered on two opposing views. github.io
The Non-Classical View: Proposed by Saul Winstein, this model describes the intermediate as a single, bridged, "non-classical" carbocation. msu.eduwikipedia.org In this structure, the positive charge is delocalized over three centers (C1, C2, and C6) through a three-center two-electron (3c-2e) bond. msu.eduquora.com This representation explains both the enhanced stability and the symmetrical nature of the intermediate. slideshare.net The structure can be viewed as the donation of an electron pair from a carbon-carbon sigma bond into the empty p-orbital of the carbocation. wikipedia.org
The Classical View: Championed by Herbert C. Brown, this alternative explanation proposed that the experimental data could be explained by a rapid equilibrium between two classical, trivalent carbocations. wikipedia.orggithub.io The interconversion between these two enantiomeric structures would occur via a Wagner-Meerwein rearrangement. wikipedia.org Brown argued that the high exo/endo rate ratio was not due to rate acceleration of the exo isomer, but rather due to steric hindrance slowing the ionization of the endo isomer. github.ioillinois.edu
Over decades, a vast body of spectroscopic, kinetic, and theoretical evidence accumulated. github.io Ultimately, the direct observation of the cation in superacidic media by NMR spectroscopy and a definitive X-ray crystal structure analysis confirmed that the stable structure of the 2-norbornyl cation is indeed the bridged, non-classical one. wikipedia.orgresearchgate.net
Isotope labeling experiments have been a powerful tool for tracing the fate of atoms during the complex rearrangements in bornane and norbornyl systems. acs.org By strategically replacing certain carbon or hydrogen atoms with their heavier isotopes (like 14C or deuterium (B1214612), 2H), chemists could follow their positions in the products.
For example, early experiments using carbon-14 (B1195169) (14C) labeling in the 2-norbornyl system showed that the label became scrambled among multiple positions in the molecule. wikipedia.org This scrambling is difficult to explain with a simple classical cation but is consistent with the formation of a symmetrical, non-classical intermediate that allows for extensive rearrangements, such as Wagner-Meerwein shifts and hydride shifts. cdnsciencepub.com Similarly, the deuteriochlorination of norbornene was shown to yield exo-norbornyl-d chloride with a specific distribution of the deuterium atom at the C3 and C7 positions, a result best explained by the involvement of a symmetrical non-classical cation. researchgate.net These experiments provide compelling evidence for the complex bonding and dynamic nature of these carbocation intermediates, which cannot be adequately described as simple, localized classical ions. researchgate.net
Debate on Classical vs. Non-Classical Carbocations in Rearrangements
Skeletal Rearrangements: Wagner-Meerwein and Hydride Shifts
The rigid bicyclo[2.2.1]heptane framework of this compound gives rise to complex and competing intramolecular rearrangements upon formation of the corresponding carbocation. These rearrangements are primarily driven by the pursuit of greater thermodynamic stability and are subject to strict stereoelectronic control. The principal rearrangement pathways observed are the Wagner-Meerwein shift, the endo-6,2-hydride shift, and the exo-3,2-hydride shift.
The ionization of this compound leads to the formation of a secondary 2-norbornyl cation. This intermediate is not static and readily undergoes several rapid, degenerate rearrangement processes. oup.com The primary driving force for these intramolecular shifts is the stabilization of the electron-deficient center, although in the case of the parent 2-norbornyl cation, these processes lead to an equivalent structure (automerization), effectively delocalizing the positive charge and leading to racemization if the starting material is optically active. core.ac.uk
The three main competing pathways from the 2-norbornyl cation are:
Wagner-Meerwein (WM) Shift: This involves the migration of the C1-C6 bond to the C2 position. This process is exceptionally fast, with a very low activation energy barrier. doi.orgcdnsciencepub.com
endo-6,2-Hydride Shift: This involves the migration of the hydrogen atom from the C6 position to the C2 carbon. This shift is also rapid, though slightly slower than the WM shift. doi.orgcdnsciencepub.com
exo-3,2-Hydride Shift: The migration of a hydrogen from the C3 position to C2. This process is significantly slower than the other two rearrangements. doi.orgcdnsciencepub.comcdnsciencepub.com
The ultimate product of rearrangements in the bornane system under acidic conditions is often camphene (B42988), which is formed after a series of steps including a Wagner-Meerwein shift and subsequent elimination. core.ac.uk
The relative rates and activation energies for these processes have been determined for the secondary 2-norbornyl cation, highlighting the kinetic preference for the Wagner-Meerwein and 6,2-hydride shifts.
| Rearrangement Process | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|
| Wagner-Meerwein (WM) Shift | < 4 |
| endo-6,2-Hydride Shift | 5.8 |
| exo-3,2-Hydride Shift | 11.4 |
Stereoelectronic effects exert profound control over the reactivity of the 2-chlorobornane system. A key observation is the significant rate difference in solvolysis between exo and endo isomers. Exo-2-norbornyl substrates react much faster than their endo counterparts. libretexts.org This is because the C1-C6 sigma bond is perfectly positioned anti-periplanar to the leaving group in the exo position, allowing it to provide "anchimeric assistance" or neighboring group participation in the ionization step. libretexts.org This participation stabilizes the developing positive charge in the transition state via a bridged, non-classical carbocation. core.ac.uk
For this compound, the C1-C6 bond is in a syn orientation to the leaving group, making such assistance impossible. Therefore, the ionization of this compound is unassisted, resulting in a higher activation energy and a much slower reaction rate. oup.comlibretexts.org
Once the "classical" secondary carbocation is formed from the endo isomer, stereoelectronic factors continue to govern the subsequent rearrangement pathways. The geometry of the bicyclic system dictates which orbitals can effectively overlap with the empty p-orbital of the carbocation.
The endo-6,2-hydride shift is favored because the endo C-H bond at the C6 position can align with the p-orbital at C2. doi.org
The Wagner-Meerwein shift requires the σ-bond of the migrating C1-C6 group to align with the empty p-orbital at C2, a process which is geometrically feasible and energetically favorable. core.ac.uk
An exo-3,2-hydride shift is much slower, partly because the geometry for orbital overlap is less favorable from the exo face. doi.org
Pathways and Driving Forces of Intramolecular Rearrangements
Elimination Reactions (E1 and E2) of this compound
Elimination reactions of this compound are also heavily influenced by the stereochemical constraints of the bornane skeleton. These constraints largely determine whether the reaction proceeds via a unimolecular (E1) or bimolecular (E2) mechanism.
The E2 mechanism requires a specific geometric arrangement where the β-hydrogen and the leaving group are anti-periplanar to each other, allowing for optimal orbital overlap in the transition state. chemistrysteps.commasterorganicchemistry.com In the rigid chair-like conformation of the this compound six-membered ring, the endo-chlorine atom at C2 does not have an anti-periplanar hydrogen. The exo-hydrogen at C3 is syn-periplanar, and while syn-eliminations are known, they are kinetically far less favorable. masterorganicchemistry.com The hydrogens at C1 and C6 are also not in an anti-periplanar arrangement. This severe geometric constraint makes the concerted E2 pathway highly unfavorable for this compound. libretexts.orglibretexts.org
Consequently, elimination from this compound predominantly occurs through the E1 mechanism . msu.edu This two-step pathway involves:
Slow, rate-determining ionization of the C-Cl bond to form the 2-norbornyl carbocation intermediate. This step follows first-order kinetics, with the rate dependent only on the concentration of the alkyl halide (rate = k[R-X]). sinica.edu.twlibretexts.org
Fast deprotonation of an adjacent carbon (a β-hydrogen) by a weak base (often the solvent) to form the alkene.
Because the E1 reaction proceeds through a planar carbocation intermediate, the strict anti-periplanar requirement of the E2 reaction is circumvented. libretexts.org Once the carbocation is formed, it can undergo the rearrangements discussed in section 3.3 before a proton is removed to yield a mixture of alkene products, primarily bornylene (B1203257) and camphene.
| Factor | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Kinetics | First-order: rate = k[this compound] sinica.edu.tw | Second-order: rate = k[this compound][Base] masterorganicchemistry.com |
| Stereochemistry | No strict requirement; proceeds via planar carbocation. libretexts.org | Requires anti-periplanar H and Cl; geometrically impossible in this substrate. libretexts.orglibretexts.org |
| Base Requirement | Weak base is sufficient. sinica.edu.tw | Strong base required. masterorganicchemistry.com |
| Favored Pathway | ✓ | ✗ |
Homogeneous eliminations occur in a single phase, typically in a solvent where both the substrate and the base are dissolved. tpu.ruemory.edu The E1 and E2 reactions described above are examples of homogeneous processes. Their mechanisms, kinetics, and stereochemical outcomes are dictated by the interactions between dissolved molecules, as detailed in the preceding sections. For this compound in solution, the E1 pathway is the dominant homogeneous elimination mechanism due to stereochemical constraints.
Surface-induced eliminations are heterogeneous reactions that occur at the interface of two phases, for example, on the surface of a solid catalyst. acs.org While not extensively documented for this compound specifically, such reactions are known for other systems, particularly in pyrolytic (high-temperature) eliminations. Ester pyrolysis, for instance, is a well-known thermal elimination that often proceeds as a surface-catalyzed reaction and occurs with syn stereochemistry via a cyclic transition state. sinica.edu.tw If this compound were to undergo a surface-catalyzed syn-elimination, the exo-hydrogen at C3 would be removed along with the endo-chlorine at C2. This contrasts with the anti-elimination typical of E2 reactions. However, specific studies detailing the conditions and outcomes of surface-induced eliminations for this compound are not prominent in the surveyed literature.
Stereochemical Aspects and Chiral Pool Applications of Endo 2 Chlorobornane
Exo-Endo Isomerism in Bicyclic Systems and its Conformational Basis
In the realm of organic chemistry, particularly in the study of bicyclic compounds, exo-endo isomerism represents a distinct form of stereoisomerism. This phenomenon is observed in compounds featuring a substituent on a bridged ring system, such as the norbornane (B1196662) framework inherent to endo-2-chlorobornane. wikipedia.org The prefixes 'endo' and 'exo' are used to denote the relative stereochemistry of substituents. Specifically, the 'endo' prefix is assigned to the isomer where the substituent is positioned closer to, or "syn" to, the longest bridge of the bicyclic system. Conversely, the 'exo' prefix describes the isomer where the substituent is directed away from, or "anti" to, the longest bridge. wikipedia.org The "length" of the bridge is determined by the number of atoms it comprises.
The conformational basis of this isomerism is rooted in the rigid, strained structure of the bicyclic system. In the case of bornane derivatives, the boat-like conformation of the six-membered ring is held in place by the one-carbon bridge. This rigidity leads to distinct spatial environments on either side of the ring. The stability of exo and endo isomers can be influenced by a variety of factors, including steric hindrance and electronic interactions. askfilo.com Generally, the exo isomer is considered less stable due to potential steric clash with other parts of the molecule. askfilo.com However, computational studies on different bicyclic systems have shown that the energy difference between conformers can be small, and the relative stability can sometimes vary depending on the calculation method used. researchgate.net
The initial synthesis of (1S)-2-endo-chlorobornane often results from the ionic addition of hydrogen chloride to (1S)-α-pinene. researchgate.net This reaction proceeds with a degree of stereoselectivity, favoring the formation of the endo isomer. researchgate.net
Diastereoselectivity and Enantioselectivity in Reactions of Bornane Derivatives
The rigid, chiral framework of bornane derivatives, including this compound, makes them valuable as chiral auxiliaries in asymmetric synthesis, influencing the stereochemical outcome of reactions to favor the formation of one diastereomer or enantiomer over others.
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of bornane derivatives, the bulky and conformationally restricted bornane skeleton can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face. This steric hindrance leads to high diastereoselectivity in various reactions. For instance, hydrosilylation of methylene (B1212753) bicyclo[2.2.1]heptanes, such as 2-methylene bornane, with chlorosilanes proceeds with varying degrees of diastereoselectivity, predominantly yielding endo-isomers. deakin.edu.au Similarly, Diels-Alder reactions involving chiral derivatives of glyoxylic acid with a bornane moiety have demonstrated high levels of asymmetric induction, with some cases achieving nearly 100% diastereomeric excess (de). thieme-connect.com Ene reactions of nitrosoarene and other enophiles with tiglic amides of a bornane-derived sultam also afford products with excellent diastereoselectivity, often up to 99% de. acs.orgnih.gov The high degree of diastereoselectivity is generally attributed to the specific conformational alignment of the substrate, which favors the approach of the reagent from a particular direction. acs.orgnih.gov
Enantioselectivity , on the other hand, is the preference for the formation of one enantiomer over its mirror image. Bornane derivatives are frequently employed as chiral ligands in metal-catalyzed enantioselective reactions. For example, palladium complexes with ligands containing a bornane moiety have been used in allylic substitution reactions, achieving high enantioselectivity (up to 98% enantiomeric excess, ee). researchgate.net The development of new chiral copper(II) complexes with terpene derivatives of ethylenediamine, including those derived from the bornane skeleton, highlights the ongoing efforts to expand the application of these systems in asymmetric catalysis. researchgate.net Furthermore, the enantioselective synthesis of norbornene derivatives has been achieved using Oppolzer's camphorsultam, a chiral auxiliary derived from camphor (B46023) (a bornane derivative), in a Lewis acid-catalyzed asymmetric Diels-Alder reaction. chemrxiv.org The chiral auxiliary directs the cycloaddition to produce a specific diastereomer, which upon removal of the auxiliary, yields the desired enantiomerically enriched product. chemrxiv.org
Chiral Resolution and Enantiomeric Purity Assessment of this compound
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties, their separation is a non-trivial task. libretexts.org A common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org These resulting diastereomers have different physical properties and can be separated by conventional techniques like crystallization. wikipedia.orglibretexts.org
In the context of bornane derivatives, which are often chiral, resolution methods are crucial for obtaining enantiomerically pure materials for applications in asymmetric synthesis and as chiral standards. For instance, the resolution of racemic alcohols can be achieved by reaction with an enantiomerically pure carboxylic acid to form diastereomeric esters. libretexts.org While specific resolution protocols for this compound are not extensively detailed in the provided context, the general principles apply. The synthesis of polychlorinated bornanes, which can start from this compound, sometimes yields enantiomerically pure or enriched products, as confirmed by X-ray crystallography. researchgate.netnilu.com
Enantiomeric purity assessment is the determination of the enantiomeric excess (ee) in a sample. This is a critical step to verify the success of a chiral resolution or an enantioselective synthesis. A primary technique for this assessment is chiral chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). mdpi.com
For complex mixtures like toxaphene (B166800), which contains numerous chlorinated bornane congeners, enantioselective GC is essential. capes.gov.br Different modified cyclodextrin-based chiral stationary phases, such as permethylated β-cyclodextrin (Chirasil-Dex), have proven effective in separating the enantiomers of various chlorobornanes. capes.gov.br The enantiomeric ratios (ERs) of specific congeners can be determined, providing insight into potential enantioselective degradation or metabolism in biological and environmental samples. capes.gov.brnih.gov For instance, studies on toxaphene congeners in sediment and biota have shown that while some compounds remain racemic, others exhibit significant enantiomeric enrichment, indicating that one enantiomer is more persistent or less readily metabolized than the other. capes.gov.brnih.gov
The table below summarizes the application of chiral chromatography for the enantiomeric purity assessment of various chlorobornanes.
| Compound Class | Analytical Technique | Chiral Stationary Phase | Key Finding |
|---|---|---|---|
| Toxaphene Congeners | Enantioselective Gas Chromatography | Permethylated β-cyclodextrin (Chirasil-Dex) | Successful resolution of enantiomers for several congeners. capes.gov.br |
| Toxaphene Congeners | Enantioselective Gas Chromatography | tert-Butyldimethylsilylated β-cyclodextrin | Determination of enantiomer ratios in biological tissues. nih.gov |
| Chiral Sigma Receptor Modulators | High-Performance Liquid Chromatography (HPLC) | Chiralcel OJ-H, Chiralpak IA | Successful (semi-)preparative resolution of racemic compounds. mdpi.com |
Retention and Inversion of Configuration in Nucleophilic Substitution
Nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of the original stereochemical configuration. vedantu.com The outcome is highly dependent on the reaction mechanism, primarily distinguished as S(_N)1 and S(_N)2 pathways.
Inversion of configuration is the hallmark of the S(_N)2 (bimolecular nucleophilic substitution) reaction . libretexts.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack". libretexts.orgmasterorganicchemistry.com This forces the other three substituents on the carbon to "invert" or flip over, much like an umbrella turning inside out in the wind. masterorganicchemistry.com Consequently, if the starting material has an (R)-configuration, the product will have the (S)-configuration, and vice versa. libretexts.orglibretexts.org All S(_N)2 reactions are stereospecific and proceed with this inversion of configuration. libretexts.orglibretexts.org
Retention of configuration occurs when the nucleophile attacks from the same side as the leaving group, resulting in a product with the same stereochemical configuration as the substrate. vedantu.comlibretexts.org This outcome is often associated with the S(_N)1 (unimolecular nucleophilic substitution) mechanism , although it typically leads to a mixture of both retention and inversion products. The S(_N)1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of the two enantiomers. masterorganicchemistry.com Therefore, the S(_N)1 reaction results in both retention and inversion of configuration. masterorganicchemistry.com
The specific stereochemical outcome of a nucleophilic substitution on this compound would depend on the reaction conditions that favor either an S(_N)1 or S(_N)2 pathway. The bicyclic structure of the bornane system can influence the accessibility of the electrophilic carbon to the nucleophile, potentially favoring one pathway over the other.
The following table summarizes the stereochemical outcomes of S(_N)1 and S(_N)2 reactions.
| Reaction Mechanism | Stereochemical Outcome | Description |
|---|---|---|
| S(_N)2 | Inversion of configuration | The nucleophile attacks from the side opposite the leaving group, leading to a reversal of the stereocenter. libretexts.orglibretexts.org |
| S(_N)1 | Mixture of retention and inversion (racemization) | The reaction proceeds through a planar carbocation intermediate, allowing the nucleophile to attack from either face. masterorganicchemistry.com |
Computational and Theoretical Studies on Endo 2 Chlorobornane Systems
Quantum Chemical Calculations for Conformational Analysis
Conformational analysis is a cornerstone of understanding a molecule's reactivity and physical properties. For endo-2-chlorobornane, quantum chemical calculations are indispensable for exploring its potential energy surface.
Theoretical chemistry offers a powerful lens for the structural analysis of complex and conformationally flexible molecules. researchgate.net By calculating properties like nuclear magnetic resonance (NMR), infrared (IR), and circular dichroism spectra, researchers can determine the absolute structure of molecules. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to determine the most stable three-dimensional arrangements (conformers) of molecules. eurjchem.com
Full geometry optimizations can be performed at various levels of theory, such as the ab initio Hartree-Fock (HF) level with basis sets like 6-31G*, to compare computational results with experimental data from NMR and X-ray crystallography. researchgate.net For complex molecules, this process often begins with a broader conformational search using methods like Monte Carlo, followed by DFT optimization of the low-energy conformers found. rsc.org The relative energies of these conformers are then used to calculate a Boltzmann distribution, which helps in understanding the population of each conformer at a given temperature. rsc.org
In the context of the bornane skeleton, even subtle changes in substituent orientation can lead to significant variations in molecular strain and, consequently, stability. For systems like 2-endo-norborneol, which is structurally related to this compound, conformational changes such as the rotation of the C-O bond (analogous to the C-Cl bond) are studied to understand their impact on the molecule's properties. nih.gov While this compound itself has limited conformational flexibility due to its rigid bicyclic structure, calculations focus on minor geometrical adjustments such as bond length and angle variations upon interaction with other molecules or in different solvent environments.
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Level of Theory/Basis Set | Key Strengths | Typical Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Good balance of accuracy and computational cost. modgraph.co.uk | Geometry optimization, energy calculations of stable conformers. |
| Hartree-Fock (HF) | HF/6-31G* | Foundational ab initio method. | Initial geometry optimizations, comparison with experimental structures. researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | MP2/6-31G** | Includes electron correlation for higher accuracy. | Refinement of geometries for important conformers. |
| Semi-empirical Methods | AM1 | Very fast, suitable for large systems or initial scans. | Characterizing rotation barriers and preliminary conformational searches. researchgate.net |
| Monte Carlo (MC) Search | - | Explores a wide range of conformational space. | Initial step to identify potential low-energy conformers for further DFT optimization. rsc.org |
Modeling Reaction Mechanisms and Transition States
Understanding how this compound behaves in chemical reactions requires modeling the entire reaction pathway, including the high-energy transition state that connects reactants and products. nih.gov Transition State Theory (TST) provides the fundamental framework for this, relating the reaction rate to the properties of the transition state. umich.eduwuxiapptec.comsolubilityofthings.com
The rate constant (k) of a reaction can be determined using the Eyring equation, which is a cornerstone of TST. solubilityofthings.comfiveable.me This equation links the rate constant to the Gibbs free energy of activation (ΔG‡). fiveable.me Computational chemistry allows for the direct calculation of the structures and energies of reactants, products, and, most importantly, the transition state. ethz.chuleth.ca By locating the transition state—a first-order saddle point on the potential energy surface—researchers can calculate the activation energy barrier, providing a quantitative prediction of the reaction rate. umich.eduuleth.ca
For a secondary alkyl halide like this compound, typical reactions include nucleophilic substitution (SN2) and elimination (E2). Modeling these reactions involves:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., this compound and a nucleophile) and the products (e.g., the substitution or elimination product).
Transition State Search: Employing algorithms like the Berny optimization to locate the transition state structure connecting reactants and products. uleth.ca This is often the most challenging part of the calculation. chemrxiv.org
Frequency Calculation: Confirming the nature of the stationary points. A stable minimum (reactant or product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. umich.edu
While computational modeling is powerful, it is not without challenges. The accuracy of the predicted reaction pathways can be highly sensitive to the chosen computational method and the way solvent effects are modeled. acs.org In some cases, multiple competing reaction pathways may exist, each with its own transition state, and accurately predicting the dominant pathway requires high-level calculations. nih.govchemrxiv.org
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational chemistry is a vital tool for interpreting experimental spectra and confirming molecular structures. For this compound and its derivatives, the prediction of NMR chemical shifts is particularly important for distinguishing between stereoisomers.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding constants. researchgate.netresearchgate.net These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate predictions of ¹³C NMR chemical shifts have been achieved for various chlorinated bornanes by applying the GIAO method. researchgate.netresearchgate.net Studies have shown that for these organohalogen compounds, DFT/GIAO calculations can yield chemical shifts with a standard error of around 1.7 ppm when empirically scaled. researchgate.net
The choice of the DFT functional and basis set is crucial for accuracy. nih.gov For instance, full geometry optimizations at the HF/6-31G* level followed by GIAO calculations at the B3LYP/6-311G* level have proven effective for related polychlorinated bornanes. researchgate.net Modern approaches even utilize machine learning algorithms, trained on large datasets of experimental and DFT-calculated data, to predict NMR chemical shifts with high accuracy. mdpi.com
These predictive capabilities are essential for:
Structural Assignment: Confirming the identity of reaction products, such as those from the chlorination of (1S)-α-pinene which yields (1S)-2-endo-chlorobornane. researchgate.net
Conformational Studies: Distinguishing between different conformers in solution, as their NMR spectra can differ. rsc.org
Understanding Substituent Effects: Quantifying how the chloro-substituent in the endo position influences the chemical shifts of nearby protons and carbons compared to its exo counterpart or other substituents. modgraph.co.uk
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Chlorinated Bornane
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (GIAO/DFT) (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 55.2 | 56.5 | +1.3 |
| C2 | 68.9 | 70.1 | +1.2 |
| C3 | 40.5 | 41.8 | +1.3 |
| C4 | 48.7 | 49.9 | +1.2 |
| C5 | 27.8 | 28.5 | +0.7 |
| C6 | 30.1 | 30.9 | +0.8 |
| C7 | 49.5 | 50.3 | +0.8 |
| C8 | 20.3 | 21.0 | +0.7 |
| C9 | 20.1 | 20.7 | +0.6 |
| C10 | 25.4 | 26.2 | +0.8 |
Note: Data is illustrative, based on typical accuracies reported for GIAO/DFT calculations on chlorinated bornanes. Actual values for this compound would require specific calculations and experimental data.
Electronic Structure Analysis and Delocalization Phenomena
The electronic structure of this compound dictates its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular wave function into a more intuitive chemical picture of localized bonds, lone pairs, and orbital interactions. uni-muenchen.dewisc.edu
NBO analysis provides quantitative insights into:
Hybridization and Bonding: It describes the sigma bond between C2 and the chlorine atom, for example, in terms of the specific hybrid orbitals on each atom (e.g., spx) and their respective contributions, revealing the bond's polarization. uni-muenchen.de
Hyperconjugation: This refers to the stabilizing interactions that arise from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, key hyperconjugative interactions would involve the delocalization from C-C or C-H sigma bonds into the C-Cl antibonding orbital (σ*C-Cl). The energy of these interactions, E(2), can be estimated using second-order perturbation theory within the NBO framework. wisc.eduresearchgate.net These interactions weaken the C-Cl bond and can influence the molecule's propensity to undergo SN1 or E1 reactions.
Electron Delocalization: While classical Lewis structures depict electrons as localized in pairs, NBO analysis reveals that electron density is often delocalized over several atoms. uniovi.es In systems related to the norbornane (B1196662) framework, such as 7,7-diarylnorbornanes, through-space homoconjugative interactions have been shown to be an effective mechanism for electron delocalization. nih.gov For this compound, NBO analysis can quantify the extent of electron delocalization from the chlorine lone pairs to neighboring antibonding orbitals.
NCS-NBO analysis, a combination of Natural Chemical Shielding and NBO, can be used to probe how these electronic effects, like hyperconjugation from lone pairs, contribute to the observed NMR chemical shifts. nih.gov For instance, in 2-endo-norborneol, both lone pairs on the oxygen atom were found to contribute significantly to the chemical shifts of nearby carbon atoms through such delocalization effects. nih.gov A similar analysis for this compound would elucidate the role of chlorine's lone pairs in its spectroscopic signature.
Solvation Effects in Computational Reaction Dynamics
Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states differently. nih.govweebly.com Computational chemistry models these effects using either implicit or explicit solvent models.
Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (C-PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. faccts.dechemrxiv.org They are computationally efficient and can provide a good first approximation of electrostatic solvent effects. researchgate.net However, they often fail to capture specific, short-range interactions like hydrogen bonding. nih.gov
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically surrounding the solute. This provides a more realistic, atomistic representation of the solute-solvent interactions but comes at a much higher computational cost. nih.gov These models are crucial for studying reactions where specific solvent-solute interactions, like hydrogen bonds to the chlorine atom in this compound, play a key role in the mechanism.
Hybrid (QM/MM) Models: A compromise is often found in Quantum Mechanics/Molecular Mechanics (QM/MM) models. Here, the solute (this compound) and perhaps a few key solvent molecules are treated with high-level quantum mechanics, while the rest of the solvent is treated with a less computationally demanding molecular mechanics force field. rsc.org
For reactions involving charged or highly polar transition states, solvation is paramount. For example, in SN1 reactions, a polar solvent is required to stabilize the carbocation intermediate. In SN2 reactions, solvent choice can alter the reaction barrier by tens of kcal/mol. Studies on related Diels-Alder reactions have shown that explicit solvent models are better at capturing the asynchronicity of bond formation in the transition state, a subtle but important mechanistic detail that implicit models can miss. nih.gov For this compound, accurately modeling its reaction dynamics, particularly in protic solvents, would necessitate careful consideration of the solvation model to correctly predict reaction outcomes and stereoselectivity. orientjchem.orgplos.org
Role of Endo 2 Chlorobornane in the Synthesis and Study of Complex Polychlorinated Terpenes
Precursor in the Formation of Highly Chlorinated Bornane Congeners
Endo-2-chlorobornane serves as a key precursor in the synthesis of highly chlorinated bornane congeners. researchgate.netnilu.comresearchgate.net The production of these complex molecules often begins with the hydrochlorination of α-pinene, which primarily yields this compound through a Wagner-Meerwein rearrangement. researchgate.netnilu.commarine.ie This initial product then undergoes further chlorination to create complex mixtures of polychlorinated terpenes with varying degrees of chlorination, typically ranging from hepta- to decachlorobornanes. researchgate.netnilu.com
The process allows for the laboratory simulation of industrial processes, such as the one used to produce Polychloropinene in the former USSR, which utilized α-pinene as a starting material. researchgate.netnilu.comresearchgate.net By starting with enantiomerically pure (1S)-α-pinene, it is possible to produce enantiomerically enriched or pure polychlorobornanes. researchgate.netnilu.comresearchgate.net This is a significant advantage for studying the environmental fate and toxicity of individual congeners, as technical toxaphene (B166800) mixtures are often racemic. researchgate.net
The subsequent separation of these synthetic mixtures via techniques like silica-gel column chromatography allows for the isolation of known and previously unknown congeners. researchgate.netnilu.com This targeted synthesis and isolation provide pure standards for analytical and toxicological studies. researchgate.netresearchgate.net
Table 1: Synthesis of Polychlorinated Terpene Mixtures from this compound
| Starting Material | Reaction | Key Intermediates/Products | Average Chlorine Content | Reference |
| (1S)-α-pinene | Ionic addition of HCl | (1S)-2-endo-chlorobornane | - | researchgate.net |
| (1S)-2-endo-chlorobornane | Exhaustive photochlorination | Complex mixtures of chlorinated terpenes | 7-8, 8-9, and 9-10 Cl atoms per molecule | nilu.com |
| Camphene (B42988) | Photochlorination | Polychlorinated bornanes, bornenes, camphenes, and dihydrocamphenes | 67-69% (average C10H10Cl8) | marine.ieoup.com |
Photochlorination and Free Radical Chlorination Pathways
The conversion of this compound into more complex polychlorinated derivatives is primarily achieved through photochlorination, a process that involves free-radical chain reactions. researchgate.net This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. youtube.commasterorganicchemistry.com
The process typically involves dissolving this compound in a suitable solvent, such as carbon tetrachloride, saturating the solution with chlorine gas, and then irradiating it with a UV lamp. researchgate.net This cycle of saturation and irradiation is repeated to achieve the desired degree of chlorination. researchgate.net The chlorine radicals abstract hydrogen atoms from the bornane skeleton, creating alkyl radicals. These alkyl radicals then react with molecular chlorine to form a new C-Cl bond and another chlorine radical, thus propagating the chain reaction. youtube.commasterorganicchemistry.com
The reaction conditions, such as the duration of UV irradiation and the concentration of chlorine, can be varied to control the average number of chlorine atoms added to the molecule. researchgate.netnilu.com For instance, shorter reaction times lead to lower-chlorinated products, while more extensive chlorination yields mixtures with higher chlorine content, such as those averaging 9-10 chlorine atoms per molecule. researchgate.netnilu.com While photochlorination is a common method, free-radical chlorination can also be initiated using chemical initiators like azo compounds (e.g., AIBN).
Table 2: Key Steps in the Free Radical Chlorination of Bornanes
| Step | Description | Example Reactants | Example Products |
| Initiation | Formation of chlorine radicals from molecular chlorine using UV light or heat. | Cl₂ | 2 Cl• |
| Propagation | A chlorine radical abstracts a hydrogen atom from the bornane structure, creating an alkyl radical. This alkyl radical then reacts with another chlorine molecule. | R-H + Cl•R• + Cl₂ | R• + HClR-Cl + Cl• |
| Termination | Two radicals combine to form a stable molecule, ending the chain reaction. | Cl• + Cl•R• + Cl•R• + R• | Cl₂R-ClR-R |
Preparation of Model Compounds for Structural Elucidation of Polychlorinated Mixtures
One of the most significant applications of this compound in this field is the synthesis of individual polychlorinated bornane congeners to serve as model compounds. nilu.comresearchgate.net Technical toxaphene is an incredibly complex mixture, containing hundreds to thousands of different compounds, which makes its analysis and the determination of the structure of its individual components exceedingly difficult. marine.ie
By synthesizing specific congeners from this compound, researchers can obtain pure, well-characterized standards. researchgate.netnilu.comresearchgate.net These standards are invaluable for the structural elucidation of the components of technical toxaphene and its degradation products found in environmental samples. oup.com The availability of pure compounds allows for unambiguous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netresearchgate.net
The isolated and purified congeners from these laboratory syntheses have included known components of toxaphene, as well as novel compounds not previously identified. researchgate.netnilu.com For example, the synthesis from (1S)-2-endo-chlorobornane has yielded various hepta- to decachlorobornanes. researchgate.netnilu.com The structural confirmation of these model compounds helps in understanding the complex chromatograms obtained from environmental samples and allows for more accurate risk assessment. oup.com
Stereochemical Implications in the Synthesis of Polychlorinated Derivatives
The stereochemistry of the starting material, this compound, has profound implications for the stereochemistry of the resulting polychlorinated derivatives. researchgate.netnilu.com When synthesis begins with an enantiomerically pure starting material, such as (1S)-α-pinene to produce (1S)-2-endo-chlorobornane, the potential exists to create enantiomerically pure or enriched polychlorinated congeners. researchgate.netnilu.comresearchgate.net
This is in stark contrast to the production of technical toxaphene, which often starts with camphene that can lead to racemic mixtures of congeners due to rearrangements involving non-classical carbocation intermediates. researchgate.net The synthesis pathway starting from α-pinene via this compound appears to better preserve the enantiomeric purity of the starting material. nilu.comresearchgate.net
The ability to synthesize specific enantiomers is crucial for several reasons. The biological and toxicological activities of chiral molecules can differ significantly between enantiomers. Therefore, having access to enantiomerically pure standards is essential for accurately assessing the environmental risks and behavior of these pollutants. Studies have shown that certain polychlorinated bornane congeners with specific stereochemistry, such as those with 2-endo, 3-exo, 5-endo, 6-exo chlorine substitution, are more resistant to biotransformation. cabidigitallibrary.org The controlled, stereospecific synthesis from this compound allows for detailed investigation into these structure-activity relationships. researchgate.netnilu.com
Advanced Analytical Techniques in Mechanistic and Structural Elucidation
Elucidation of Molecular Structures via Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of endo-2-chlorobornane. researchgate.netnih.govspectrabase.comresearchgate.net Both one-dimensional and two-dimensional NMR techniques provide a wealth of information regarding the connectivity and stereochemistry of the molecule.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR spectroscopy is particularly powerful for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals in the this compound molecule. libretexts.orgslideshare.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing the connectivity of atoms within the molecule.
COSY experiments reveal which protons are coupled to each other, typically through three bonds (³J-coupling). libretexts.org This information is crucial for tracing the proton network throughout the bornane skeleton. For instance, the correlation between the proton at C2 and the adjacent protons at C3 can be definitively established.
HSQC and its long-range counterpart, Heteronuclear Multiple Bond Correlation (HMBC), correlate protons with the carbon atoms they are directly attached to (one-bond ¹J-coupling) or are two to three bonds away from (²J- and ³J-coupling), respectively. libretexts.org These techniques allow for the complete and unambiguous assignment of all carbon and proton signals, which is essential for differentiating between the endo and exo isomers. The distinct chemical environments of the protons and carbons in each isomer lead to unique sets of chemical shifts and coupling constants, which can be fully resolved using 2D NMR methods. researchgate.netmdpi.com
A comparison of computed and experimental carbon-13 and methyl proton chemical shifts has been instrumental in confirming the configurations of camphene (B42988) hydrochloride and isobornyl chloride. nih.gov
Low-Temperature NMR for Carbocation Characterization
The formation of this compound often proceeds through carbocationic intermediates, particularly in the context of the Wagner-Meerwein rearrangement of camphene hydrochloride. acs.orgbenjamin-mills.com Low-temperature NMR spectroscopy is a vital tool for studying these transient species. By conducting NMR experiments at very low temperatures (e.g., -120 °C to -160 °C), the rapid rearrangements of the carbocations can be "frozen out" on the NMR timescale, allowing for their direct observation and characterization. msu.eduwikipedia.orgcdnsciencepub.com
For example, low-temperature ¹H and ¹³C NMR studies of the 2-norbornyl cation, a related and extensively studied system, have provided definitive evidence for its non-classical, bridged structure. msu.eduwikipedia.org Similar low-temperature techniques have been applied to the camphenehydro cation, which is involved in the rearrangement pathways leading to chlorobornane derivatives. cdnsciencepub.com These studies allow for the detailed investigation of hydride and methyl shifts, providing insight into the mechanistic intricacies of these carbocationic rearrangements. core.ac.uk The ability to observe these intermediates directly provides invaluable data for understanding the reaction mechanisms that govern the formation and isomerization of this compound.
Mass Spectrometry in the Analysis of Reaction Products and Intermediates
Mass spectrometry (MS) is a crucial technique for identifying this compound and its isomers, as well as other products and intermediates in related reactions. nih.govspectrabase.com When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex mixtures. nih.gov
In the mass spectrum of a chlorinated compound like this compound, the presence of chlorine is indicated by a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.infochemguide.co.ukutexas.edu This results in the molecular ion (M⁺) appearing as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic signature is also observed for any fragment ions that retain the chlorine atom, providing a clear marker for chlorinated species in the mass spectrum. docbrown.infochemguide.co.uk
The fragmentation pattern of this compound provides further structural information. The fragmentation of the molecular ion can occur through various pathways, including the loss of a chlorine atom or the cleavage of the bornane ring system. idc-online.comscribd.com While the molecular ion peak itself may be weak due to the instability of the parent ion, the resulting fragment ions can be diagnostic. docbrown.info For instance, the loss of HCl from the molecular ion is a common fragmentation pathway for alkyl halides. docbrown.info The analysis of these fragmentation patterns, often aided by comparison to spectral libraries and standards, allows for the confident identification of this compound in a sample. The NIST WebBook provides reference mass spectra for this compound, which can be used for comparison. nist.govnist.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. nih.govnih.gov This technique provides an unambiguous three-dimensional map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. libretexts.orgspcmc.ac.intardigrade.in
For this compound and its derivatives, obtaining a single crystal of suitable quality is a prerequisite for X-ray analysis. If a crystalline derivative can be formed, the resulting crystal structure can unequivocally establish the endo stereochemistry of the chlorine atom relative to the bornane framework. Furthermore, for chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter. libretexts.orgspcmc.ac.intardigrade.inchemistrysteps.com
In the broader context of polychlorinated bornanes, such as those found in toxaphene (B166800) mixtures, X-ray crystallography has been instrumental in elucidating the structures of individual congeners. researchgate.netresearchgate.net For example, the structures of several polychlorinated bornenes and bornanes have been confirmed by single-crystal X-ray analysis, providing crucial reference data for the identification of these compounds in complex mixtures. researchgate.netresearchgate.net This technique has been used to confirm the enantiomeric purity of isolated congeners prepared from chiral starting materials. researchgate.net
Gas Chromatography (GC) and Chiral GC for Isomeric Separation and Analysis
Gas chromatography (GC) is an essential analytical technique for separating and analyzing volatile compounds like this compound. nih.govoup.com It is particularly useful for separating it from its exo-isomer, isobornyl chloride, and other components in a reaction mixture. scispace.com The separation is based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gas phase. Due to their different physical properties, the endo and exo isomers will have different retention times on a standard GC column, allowing for their separation and quantification. researchgate.net
For the separation of enantiomers, a specialized technique called chiral gas chromatography is employed. capes.gov.brlibretexts.org Chiral GC utilizes a stationary phase that is itself chiral, often based on modified cyclodextrins. capes.gov.brgcms.cznih.gov This chiral stationary phase interacts differently with the two enantiomers of a chiral analyte, leading to different retention times and allowing for their separation. This is crucial for studying reactions that involve chiral starting materials or catalysts, where the enantiomeric purity of the product is of interest. libretexts.orgnilu.com
Chiral GC has been extensively used in the analysis of complex mixtures of chlorinated bornanes, such as toxaphene. capes.gov.brnih.gov For example, various modified cyclodextrin-based columns have been successfully used to resolve the enantiomers of different chlorobornane congeners in environmental and biological samples. capes.gov.brnih.gov This allows for the determination of enantiomeric ratios, which can provide insights into the sources and degradation pathways of these compounds. capes.gov.br
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Information Provided | Key Application for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, stereochemistry | Unambiguous assignment of ¹H and ¹³C signals, differentiation from exo-isomer. |
| Low-Temperature NMR | Characterization of transient species | Direct observation of carbocation intermediates in rearrangements. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Identification based on molecular ion and isotopic patterns (M/M+2 for Cl). |
| X-ray Crystallography | Absolute 3D structure, absolute configuration | Definitive proof of endo stereochemistry and absolute configuration in crystalline samples. |
| Gas Chromatography (GC) | Separation of volatile isomers | Separation and quantification of this compound from its exo-isomer. |
| Chiral Gas Chromatography (Chiral GC) | Separation of enantiomers | Determination of enantiomeric purity and ratios in chiral synthesis or analysis. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Approaches for Stereoselective Chlorination
The selective introduction of a chlorine atom at the C2-endo position of the bornane scaffold remains a significant synthetic challenge. Current research is focused on developing novel catalytic systems that can achieve high stereoselectivity, moving beyond traditional stoichiometric reagents.
Recent advancements in catalysis offer promising avenues for the stereoselective chlorination of terpenes. nih.govthieme.de The development of catalytic asymmetric chlorination of various organic compounds, including β-ketoesters, provides a foundation for future work on terpene substrates. mdpi.com For instance, metal complexes incorporating chiral ligands have shown success in controlling the stereochemical outcome of chlorination reactions. mdpi.comresearchgate.net The design of new chiral ligands and the exploration of different metal catalysts are active areas of investigation aimed at improving the enantioselectivity of chlorination processes. mdpi.comresearchgate.netnih.gov
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric transformations, and its application to stereoselective chlorination is a growing area of interest. nih.gov The development of chiral organocatalysts that can effectively control the stereochemistry of the chlorination of bornane and other terpenes could provide a more sustainable and metal-free alternative to existing methods.
A key challenge in the stereoselective chlorination of bornane is the inherent reactivity of the terpene skeleton, which can lead to rearrangements and the formation of multiple products. researchgate.net Future catalytic approaches will need to address this challenge by designing catalysts that can selectively activate the desired C-H bond for chlorination while minimizing side reactions. This may involve the use of catalysts that can recognize and bind to specific sites on the terpene substrate, directing the chlorinating agent to the desired position with high precision.
Exploration of endo-2-Chlorobornane as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. acs.orgwiley.comenamine.net Its rigid bicyclic framework provides a well-defined stereochemical environment that can be exploited to control the stereochemistry of subsequent reactions.
The use of chiral building blocks derived from the "chiral pool," which includes readily available natural products like terpenes, is a well-established strategy in asymmetric synthesis. acs.orgwiley.com this compound fits within this paradigm, offering a unique scaffold for the construction of novel chiral ligands, auxiliaries, and catalysts. For example, the chlorine atom at the C2 position can serve as a handle for further functionalization, allowing for the introduction of a wide range of substituents with retention or inversion of configuration. rsc.org
Researchers are exploring the use of this compound in a variety of asymmetric transformations, including Diels-Alder reactions, aldol (B89426) additions, and transition metal-catalyzed cross-coupling reactions. conicet.gov.arbeilstein-journals.org The development of new synthetic methodologies that leverage the unique stereochemical and electronic properties of this compound is a key focus of current research. ntu.ac.ukrsc.orgsemanticscholar.orgscidoc.orgrsc.org This includes the design of reactions that are highly stereoselective, yielding products with high diastereomeric and enantiomeric purity. nih.govnih.gov
The application of this compound as a chiral building block extends to the synthesis of natural products and pharmaceutically active compounds. semanticscholar.org Its rigid structure can be used to impart specific conformational constraints on target molecules, which can be beneficial for enhancing their biological activity and selectivity.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Dynamics
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques and computational methods are being employed to probe the intricate details of these processes at the molecular level.
Ultrafast spectroscopy, with its ability to monitor chemical reactions on femtosecond to picosecond timescales, offers a powerful tool for studying the transient intermediates and transition states involved in chlorination reactions. kyoto-u.ac.jpnih.govrsc.org Techniques such as pump-probe spectroscopy can provide real-time information on the electronic and structural dynamics of the reaction, shedding light on the factors that control stereoselectivity. kyoto-u.ac.jpnih.gov The application of these methods to the study of terpene chlorination is an emerging area of research that promises to provide unprecedented insights into the reaction mechanism. uni-muenchen.de
Quantum dynamics simulations provide a theoretical framework for understanding and predicting the behavior of molecules during a chemical reaction. batistalab.comqunasys.comnih.govyale.edu These simulations can be used to model the potential energy surface of the reaction, identify the lowest energy reaction pathways, and calculate the probabilities of different stereochemical outcomes. batistalab.comnih.gov By combining quantum dynamics simulations with experimental data from ultrafast spectroscopy, researchers can develop a comprehensive picture of the reaction mechanism. rsc.orgresearchgate.net
These advanced mechanistic studies are not only of fundamental scientific interest but also have practical implications for the design of new catalysts and reaction conditions. A detailed understanding of the factors that control stereoselectivity will enable the rational design of more efficient and selective methods for the synthesis of this compound and other halogenated terpenes.
Bio-inspired Chemical Transformations Involving Chlorinated Terpenes
Nature provides a rich source of inspiration for the development of new chemical transformations. researchgate.net The biosynthesis of halogenated natural products, which often involves the action of highly selective enzymes, offers a blueprint for the design of new bio-inspired catalysts and synthetic strategies. nih.govnih.govfrontiersin.org
Enzymatic halogenation, for instance, is a promising approach for the selective chlorination of terpenes. nih.govchemrxiv.orgchemistryviews.org Halogenase enzymes can catalyze the chlorination of C-H bonds with high regio- and stereoselectivity, often at positions that are difficult to access using traditional chemical methods. chemrxiv.orgchemistryviews.org Researchers are working to engineer these enzymes to accept a wider range of substrates, including non-native terpenes, and to control the stereochemical outcome of the reaction. chemrxiv.org
Biomimetic approaches, which seek to mimic the function of enzymes using small-molecule catalysts, also hold great promise for the selective chlorination of terpenes. researchgate.netchemrxiv.org This includes the development of catalysts that can operate in a confined environment, similar to the active site of an enzyme, to control the reactivity and selectivity of the chlorination reaction. chemrxiv.org For example, recent work has shown that a confined hydrogen-bonding network can facilitate selective chlorocyclizations of polyenes, inspired by the enzymatic pockets of terpene cyclases. chemrxiv.org
The study of bio-inspired chemical transformations involving chlorinated terpenes is a rapidly evolving field that has the potential to revolutionize the way we synthesize these valuable compounds. By harnessing the power of nature's catalysts, researchers hope to develop more sustainable and efficient methods for the production of this compound and other important halogenated natural products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
